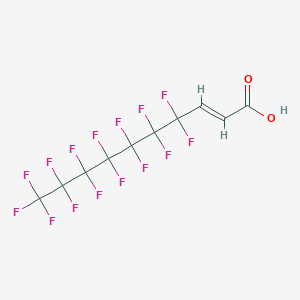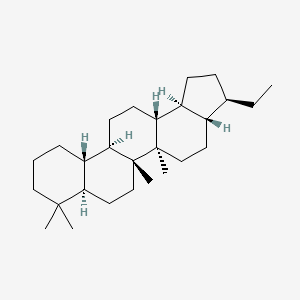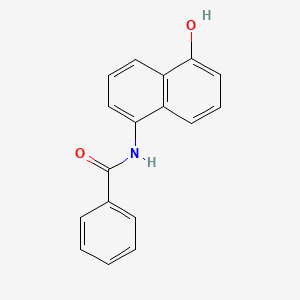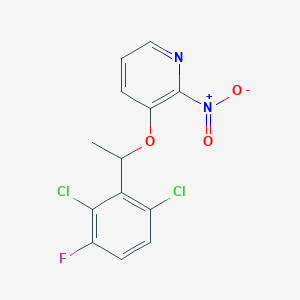
3-(Trifluoromethyl)pentan-3-amine
Vue d'ensemble
Description
3-(Trifluoromethyl)pentan-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pentan-3-amine backbone. This compound is notable for its unique chemical properties, which are largely influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of secondary amines using reagents such as trifluoromethyl sulfonates (CF₃SO₂Na) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods: In an industrial setting, the production of 3-(Trifluoromethyl)pentan-3-amine may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)pentan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
3-(Trifluoromethyl)pentan-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Mécanisme D'action
The mechanism by which 3-(Trifluoromethyl)pentan-3-amine exerts its effects is primarily through its interaction with molecular targets influenced by the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can modulate the compound’s binding affinity and reactivity with various biological targets. This can lead to alterations in enzymatic activity, receptor binding, and other molecular interactions.
Comparaison Avec Des Composés Similaires
Trifluoromethylbenzene: Another compound with a trifluoromethyl group, but attached to a benzene ring.
Trifluoromethylketones: Compounds where the trifluoromethyl group is attached to a ketone functional group.
Trifluoromethylalkenes: Compounds with a trifluoromethyl group attached to an alkene.
Uniqueness: 3-(Trifluoromethyl)pentan-3-amine is unique due to its specific structure, which combines the properties of a trifluoromethyl group with an amine. This combination imparts distinct reactivity and stability, making it valuable in various applications where other trifluoromethyl-containing compounds may not be as effective .
Propriétés
IUPAC Name |
3-(trifluoromethyl)pentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-3-5(10,4-2)6(7,8)9/h3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHVCMRZYLAHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, [2-(diphenylsilyl)ethyl]trimethyl-](/img/structure/B3282706.png)



amine](/img/structure/B3282739.png)



![(3s-trans)-3-[(t-Butyloxycarbonyl)amino]-4-methyl-2-oxo-1-(phenylmethoxy)azetidine](/img/structure/B3282762.png)
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B3282770.png)
![3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3282780.png)
